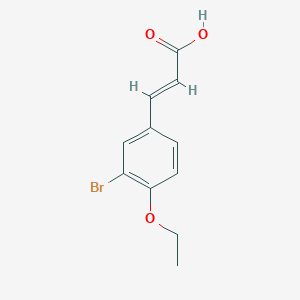

3-Bromo-4-ethoxycinnamic acid

Descripción general

Descripción

3-Bromo-4-ethoxycinnamic acid is an organic compound with the molecular formula C11H11BrO3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-ethoxycinnamic acid typically involves the bromination of 4-ethoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Electrophilic Bromination and Addition Reactions

The bromine atom at position 3 directs further electrophilic substitution, while the α,β-unsaturated carboxylic acid moiety facilitates addition reactions.

-

Anti-Addition of Bromine :

In dichloromethane (CH₂Cl₂), the double bond undergoes anti-addition of bromine, yielding 2,3-dibromo-3-(4-ethoxyphenyl)propanoic acid (Figure 1). This reaction is stereospecific, favoring the erythro diastereomer due to steric hindrance from the ethoxy group .Mechanism :

A two-step bromonium ion intermediate forms, followed by nucleophilic attack by bromide ion in an anti-fashion.

Amide Bond Formation

The carboxylic acid group reacts with amines under standard coupling conditions to form bioactive amides.

-

EDC/HOBt-Mediated Coupling :

Using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt), 3-bromo-4-ethoxycinnamic acid couples with polyamines (e.g., spermine derivatives) to generate antimicrobial bis-cinnamido compounds .-

Reagents : EDC·HCl (2.6 equiv.), HOBt (2.6 equiv.), DIPEA (6 equiv.)

-

Solvent : CH₂Cl₂

Example Product :

N¹,N⁴-Bis(3-cinnamamidopropyl)butane-1,4-diaminium trifluoroacetate exhibits potent antibacterial activity against Staphylococcus aureus . -

Hydrogenation of the α,β-Unsaturated System

Catalytic hydrogenation reduces the double bond to form saturated derivatives.

-

Pd/C-Catalyzed Hydrogenation :

Using 5 bar H₂ and Pd/C in methanol, the double bond is saturated to yield 3-bromo-4-ethoxyhydrocinnamic acid .

Table 1: Hydrogenation Yields for Brominated Cinnamic Acid Derivatives

| Substituent Position | Catalyst | Yield (%) |

|---|---|---|

| 3-Bromo | Pd/C | 85–91 |

| 2-Bromo | Rh(COD)₂BF₄ | 58 |

Enzymatic Modifications

Phenylalanine amino mutase (PAM) catalyzes isomerization or ammonia addition to cinnamic acid derivatives.

-

Ammonia Addition :

In the presence of PAM, ammonia adds to the α-position of this compound, forming β-aryl-amino acids (e.g., 3-bromo-4-ethoxy-β-phenylalanine) .

Decarboxylation and Functionalization

Under basic conditions, thermal decarboxylation generates 3-bromo-4-ethoxystyrene.

-

Reaction Conditions :

Application :

The styrene derivative serves as a monomer for polymerization or cross-coupling reactions (e.g., Suzuki-Miyaura).

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with aryl boronic acids.

-

Example Reaction :

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Product : 4-Ethoxy-3-aryl-cinnamic acid derivatives.

-

Aplicaciones Científicas De Investigación

3-Bromo-4-ethoxycinnamic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-ethoxycinnamic acid in biological systems involves its interaction with specific molecular targets. The bromine atom and ethoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-3-ethoxycinnamic acid

- 3-Bromo-4-methoxycinnamic acid

- 3-Chloro-4-ethoxycinnamic acid

Uniqueness

3-Bromo-4-ethoxycinnamic acid is unique due to the specific positioning of the bromine and ethoxy groups, which can significantly affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and applications .

Actividad Biológica

3-Bromo-4-ethoxycinnamic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.

This compound can be represented by the molecular formula . Its structure includes a bromine atom and an ethoxy group, which influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of 3-bromo-substituted cinnamic acids exhibit varying degrees of antimicrobial activity. For instance, in a study focusing on bis-cinnamido-polyamines, compounds with bromine substitutions demonstrated intrinsic antimicrobial properties against several bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of bromine was crucial for enhancing the antimicrobial efficacy of these compounds.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 17.5 µM |

| This compound | Pseudomonas aeruginosa | 8.75 µM |

| Non-brominated analogues | Escherichia coli | Weak to no activity |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated through various assays. Compounds with similar structures have shown significant radical scavenging activity, particularly in DPPH assays. For example, derivatives were found to possess antioxidant activity comparable to ascorbic acid, suggesting that the ethoxy group may enhance electron-donating capabilities .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-(4-methoxyphenyl)amino)propanamide | 33.18% | Higher |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Studies show that it exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells, although its activity is generally lower compared to other known anticancer agents .

Table 3: Anticancer Activity Against Cell Lines

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | U-87 | Up to 60% |

| This compound | MDA-MB-231 | Up to 40% |

Case Studies and Research Findings

- Antimicrobial Enhancement : A study highlighted that certain brominated derivatives could enhance the efficacy of existing antibiotics against resistant strains of bacteria . This suggests a potential role for this compound in combination therapies.

- Antioxidant Mechanisms : Research indicates that the antioxidant activity is linked to the compound's ability to donate electrons and stabilize free radicals, which may mitigate oxidative stress-related diseases .

- Cytotoxicity in Cancer Cells : Investigations into the mechanism of action revealed that the compound could interfere with cell cycle progression and promote apoptotic pathways in cancer cells .

Propiedades

IUPAC Name |

3-(3-bromo-4-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-10-5-3-8(7-9(10)12)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHHPORFQMDCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743111 | |

| Record name | 3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99853-24-4 | |

| Record name | 3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.